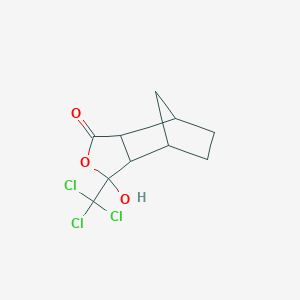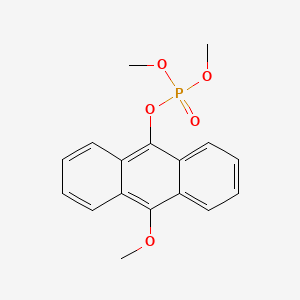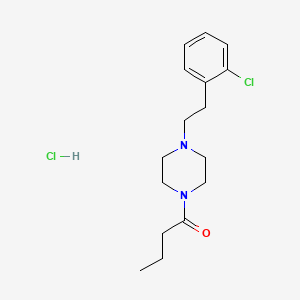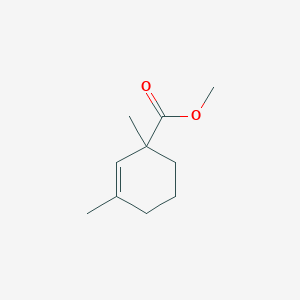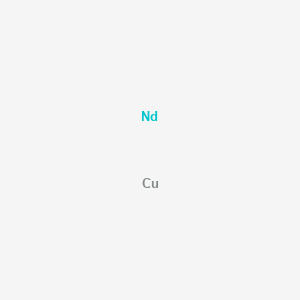
Copper--neodymium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper–neodymium (1/1) is a compound formed by the combination of copper and neodymium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Copper and neodymium are both metals with distinct characteristics; copper is known for its excellent electrical and thermal conductivity, while neodymium is a rare earth element with strong magnetic properties.
准备方法
The synthesis of copper–neodymium (1/1) can be achieved through various methods. One common approach is the co-precipitation method, where copper and neodymium salts are dissolved in a suitable solvent and then precipitated together by adding a precipitating agent . Another method involves the use of metal-organic frameworks, where copper and neodymium are incorporated into a framework structure through a series of chemical reactions . Industrial production methods may involve high-temperature reduction processes or electrochemical deposition techniques to achieve the desired compound.
化学反应分析
Copper–neodymium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can react with oxygen to form oxides of copper and neodymium . Reduction reactions may involve the use of reducing agents such as hydrogen or carbon monoxide to convert the compound back to its metallic form. Substitution reactions can occur when copper–neodymium (1/1) reacts with other metal salts, leading to the formation of new compounds. Common reagents used in these reactions include acids, bases, and other metal salts .
科学研究应用
Copper–neodymium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various chemical reactions due to its unique electronic properties . In biology, the compound is studied for its potential use in medical imaging and drug delivery systems . In the field of medicine, copper–neodymium (1/1) is being explored for its antimicrobial properties and its ability to enhance the effectiveness of certain drugs . Industrial applications include its use in the production of high-strength magnets, electronic components, and advanced materials .
作用机制
The mechanism of action of copper–neodymium (1/1) involves its interaction with various molecular targets and pathways. Copper ions can participate in redox reactions, acting as either electron donors or acceptors . This property allows the compound to influence various biochemical processes, including oxidative stress and cellular respiration. Neodymium, on the other hand, interacts with magnetic fields and can affect the behavior of magnetic materials at the molecular level . The combined effects of copper and neodymium in the compound result in unique properties that can be harnessed for various applications.
相似化合物的比较
Copper–neodymium (1/1) can be compared with other similar compounds, such as copper–iron and copper–nickel compounds. While copper–iron compounds are known for their catalytic properties and are widely used in industrial processes, copper–neodymium (1/1) offers the added advantage of strong magnetic properties due to the presence of neodymium . Copper–nickel compounds, on the other hand, are known for their corrosion resistance and are commonly used in marine applications
属性
CAS 编号 |
12019-05-5 |
|---|---|
分子式 |
CuNd |
分子量 |
207.79 g/mol |
IUPAC 名称 |
copper;neodymium |
InChI |
InChI=1S/Cu.Nd |
InChI 键 |
XOYZEBISYWDKED-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Nd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


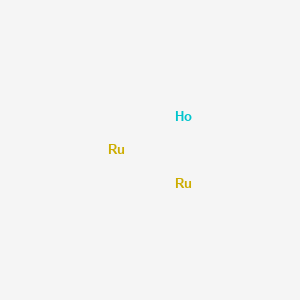
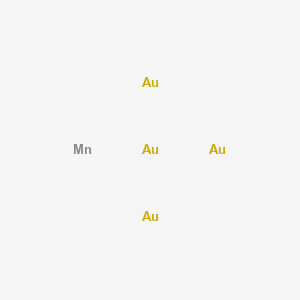
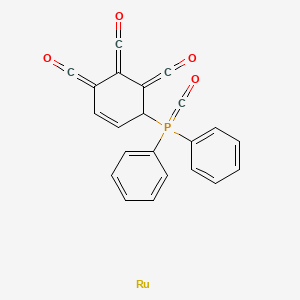
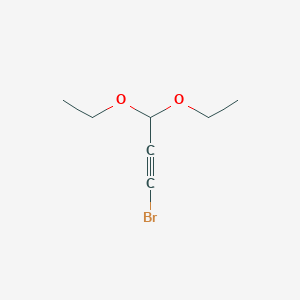
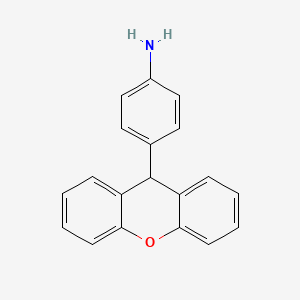

![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
